2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

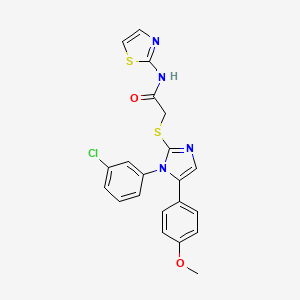

The compound 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The parent structure is the 1H-imidazole ring, substituted at position 1 with a 3-chlorophenyl group and at position 5 with a 4-methoxyphenyl group . A thioether linkage (-S-) connects the imidazole’s position 2 to an acetamide backbone , which is further substituted at the nitrogen atom by a thiazol-2-yl group .

The structural representation (Figure 1) highlights:

- The imidazole core (positions 1–5) with aryl substituents.

- The thioacetamide bridge between the imidazole and thiazole rings.

- The thiazole moiety attached to the acetamide nitrogen.

Table 1: Key structural features

| Feature | Description |

|---|---|

| Core heterocycle | 1H-imidazole (positions 1–5) |

| Position 1 substituent | 3-chlorophenyl (C$$6$$H$$4$$Cl-3) |

| Position 5 substituent | 4-methoxyphenyl (C$$6$$H$$4$$OCH$$_3$$-4) |

| Position 2 linkage | Thioether (-S-) |

| Acetamide group | -NHC(=O)CH$$_2$$- |

| Terminal substituent | Thiazol-2-yl (C$$3$$H$$2$$NS) |

This naming follows IUPAC priorities, where the imidazole ring takes precedence over thiazole due to its lower locant position in the parent structure.

Alternative Designations and Registry Numbers

Molecular Formula and Weight Analysis

The molecular formula C$${21}$$H$${17}$$ClN$${4}$$O$${2}$$S$$_{2}$$ is derived from the summation of atomic constituents:

Breakdown :

- Imidazole core : C$$3$$H$$3$$N$$_2$$

- 3-Chlorophenyl : C$$6$$H$$4$$Cl

- 4-Methoxyphenyl : C$$7$$H$$7$$O

- Thioacetamide bridge : C$$2$$H$$3$$NOS

- Thiazole : C$$3$$H$$2$$NS

Molecular Weight Calculation :

$$

\begin{align}

\text{Carbon (C): } & 21 \times 12.01 = 252.21 \

\text{Hydrogen (H): } & 17 \times 1.01 = 17.17 \

\text{Chlorine (Cl): } & 1 \times 35.45 = 35.45 \

\text{Nitrogen (N): } & 4 \times 14.01 = 56.04 \

\text{Oxygen (O): } & 2 \times 16.00 = 32.00 \

\text{Sulfur (S): } & 2 \times 32.07 = 64.14 \

\hline

\text{Total: } & 456.01 \, \text{g/mol} \

\end{align}

$$

Table 2: Comparative molecular data

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-((1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | C$${21}$$H$${17}$$ClN$${4}$$O$${2}$$S$$_{2}$$ | 456.01 |

| 2-((1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | C$${21}$$H$${17}$$ClN$${4}$$O$${2}$$S$$_{2}$$ | 489.96 |

| N-(3-Chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | C$${18}$$H$${15}$$ClN$${3}$$O$${2}$$S | 372.90 |

Discrepancies in molecular weight (e.g., 456.01 vs. 489.96 g/mol in analogous compounds) arise from isotopic variations or computational rounding.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2S2/c1-28-17-7-5-14(6-8-17)18-12-24-21(26(18)16-4-2-3-15(22)11-16)30-13-19(27)25-20-23-9-10-29-20/h2-12H,13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJKBNNBPGWPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between a 3-chlorophenyl aldehyde and a 4-methoxyphenyl ketone in the presence of an ammonium acetate catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Introduction: The thioether intermediate is further reacted with a thiazole-2-yl acetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the imidazole ring or the nitro groups if present.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds containing imidazole and thiazole structures exhibit promising antiviral properties. For instance, derivatives similar to the target compound have shown effectiveness against various viral strains, including Dengue virus and others. The mechanism typically involves inhibition of viral replication by targeting specific viral proteins or pathways .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. Research indicates that thiazole derivatives possess significant cytotoxic effects against several types of cancer, including leukemia and breast cancer. The presence of the methoxy group is believed to enhance its activity by improving cell permeability .

Case Study: Cytotoxicity Against Cancer Cell Lines

Antimicrobial Activity

Compounds with thiazole and imidazole structures have been documented to possess antimicrobial properties against a range of pathogens. The target compound's potential as an antimicrobial agent was evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Table

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this one may also exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The neuroprotective mechanism is thought to involve modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The imidazole and thiazole rings are known to participate in hydrogen bonding and π-π interactions, which could facilitate binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Key Observations :

- Positional Isomerism: The target compound differs from ’s Compound 9 in the placement of substituents on the imidazole ring. Compound 9 has 4-methoxyphenyl at position 1 and 4-fluorophenyl at position 5, whereas the target compound reverses these positions.

- Thiazole Modifications : Compounds 9a–9e () feature varying aryl groups (e.g., bromo, methoxy) on the thiazole ring. The 4-methoxyphenyl group in 9e enhances electron density, which could improve solubility compared to the target compound’s thiazol-2-yl group .

- Core Heterocycle : ’s derivatives use a benzo[b]thiophene-imidazole hybrid, which introduces a larger conjugated system compared to the target compound’s simpler imidazole core. This may influence pharmacokinetic properties like metabolic stability .

Pharmacological and Physicochemical Properties

- COX Inhibition : Compound 9 () exhibits COX1/2 inhibitory activity, suggesting that the target compound’s thioacetamide-thiazole moiety may similarly interact with COX active sites. The 3-chlorophenyl group’s stronger electron-withdrawing effect (compared to 4-fluorophenyl) could enhance binding affinity but reduce solubility .

- Antimicrobial Activity : ’s imidazole derivatives with chlorobenzo[b]thiophene groups show antimicrobial activity, implying that the target compound’s 3-chlorophenyl substitution may confer similar properties .

- For example, the 4-methoxyphenyl group’s electron-donating nature may create a localized negative charge, favoring interactions with cationic enzyme residues .

Biological Activity

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various pharmacophoric elements that contribute to its biological activity, particularly in anti-inflammatory and anticancer research. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

- Imidazole Ring Formation : Achieved through a condensation reaction between a 1,2-diketone and an aldehyde using ammonium acetate as a catalyst.

- Substituent Introduction : Chlorophenyl and methoxyphenyl groups are added via electrophilic aromatic substitution.

- Final Thiolation and Acetonitrile Addition : The imidazole derivative reacts with a thiol reagent under basic conditions to yield the target compound.

The biological activity of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It can bind to receptors that modulate cellular responses, contributing to its anticancer properties.

Anticancer Activity

Research indicates that compounds containing thiazole and imidazole moieties exhibit promising anticancer properties. The presence of electron-donating groups, such as methoxy substituents on phenyl rings, enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that similar thiazole derivatives possess IC50 values in the low micromolar range against cancer cells .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. It may inhibit specific signaling pathways associated with inflammation, which is crucial for developing new anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Thiazole Derivatives : A study on thiazole derivatives revealed significant anticancer activity against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values indicating potent efficacy .

- Imidazole Compounds : Research on imidazole derivatives demonstrated diverse pharmacological properties, including anticancer and antiviral activities. These findings support the potential of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in similar therapeutic contexts .

- Structure-Activity Relationship (SAR) : Analysis of SAR for thiazole-containing compounds indicates that specific substitutions enhance biological activity. For example, the presence of halogen atoms or electron-donating groups significantly improves cytotoxicity against cancer cell lines .

Comparative Analysis

To better understand the biological activity of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, a comparison with similar compounds can be insightful:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Thiazole | 1.61 | Antitumor |

| Compound B | Imidazole | 0.35 | Antiviral |

| Target Compound | Unique | TBD | Anti-inflammatory/Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.